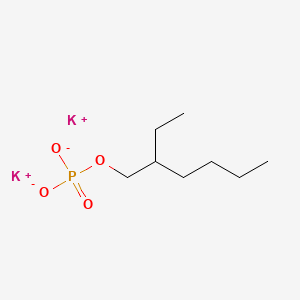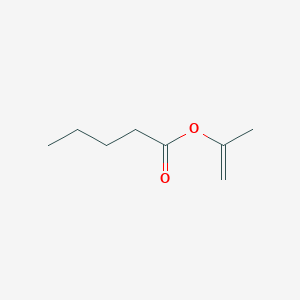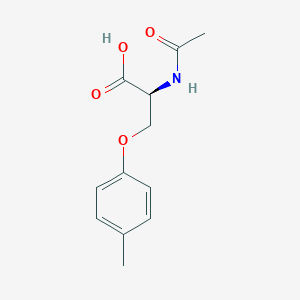
N-Acetyl-O-(4-methylphenyl)-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-(4-methylphenyl)-L-serine typically involves the acetylation of L-serine followed by the introduction of the 4-methylphenyl group. One common method involves the use of acetic anhydride and a suitable catalyst to acetylate the amino group of L-serine. The 4-methylphenyl group can then be introduced through a nucleophilic substitution reaction using a suitable phenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Acetyl-O-(4-methylphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the 4-methylphenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
N-Acetyl-O-(4-methylphenyl)-L-serine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Acetyl-O-(4-methylphenyl)-L-serine involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes. The 4-methylphenyl group can influence the compound’s binding affinity and specificity for certain receptors or enzymes, thereby modulating biological activity.
相似化合物的比较
Similar Compounds
N-Acetyl-L-serine: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
O-(4-Methylphenyl)-L-serine: Lacks the acetyl group, affecting its reactivity and applications.
N-Acetyl-O-(phenyl)-L-serine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N-Acetyl-O-(4-methylphenyl)-L-serine is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various applications.
属性
CAS 编号 |
65445-68-3 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-(4-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI 键 |
MMYJEGHNVMUYFO-NSHDSACASA-N |
手性 SMILES |
CC1=CC=C(C=C1)OC[C@@H](C(=O)O)NC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)OCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



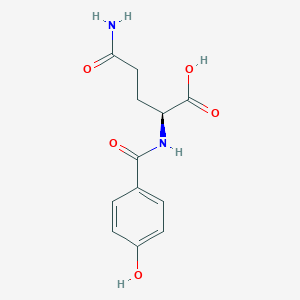



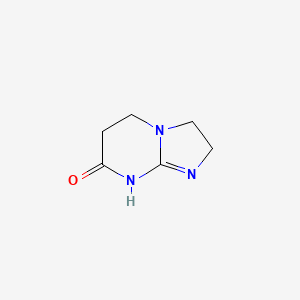

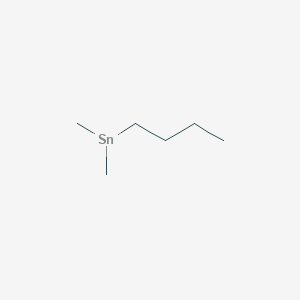
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
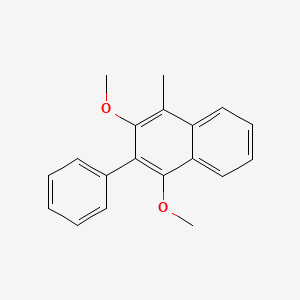
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
